7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a triazolopyrimidine core fused with a pyridine ring, which contributes to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary target of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction results in the inhibition of CDK2, which subsequently leads to the disruption of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, or programmed cell death .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, inducing apoptosis within cells . This results in the inhibition of cell proliferation, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One efficient approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. This regioselective one-step synthesis yields the desired triazolopyrimidine derivatives . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis is particularly advantageous due to its rapid reaction times and high yields. Additionally, mechanochemical methods, such as the reaction between azinium-N-imines and nitriles in the presence of copper acetate, have been developed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including nucleophilic addition, transamidation, and condensation reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and copper acetate. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound include various triazolopyrimidine derivatives, which exhibit significant biological activities and potential therapeutic applications .
Scientific Research Applications
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been extensively studied for its scientific research applications in various fields:
Comparison with Similar Compounds
7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyridine: Similar in structure but lacks the pyrimidine ring, resulting in different biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidine indole derivatives: These compounds exhibit potent anticancer activities and are used in the design of new anticancer agents.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-one: Known for its anti-epileptic activities and used in the treatment of neurological disorders.
The uniqueness of this compound lies in its diverse biological activities and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-9-14-10-13-6-3-8(16(10)15-9)7-1-4-12-5-2-7/h1-6H,(H2,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALXFZBRNJNHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC3=NC(=NN23)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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